N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-ethoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide moiety at position 4. The carboxamide is further substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group and an N-methyl group. This structural configuration confers unique physicochemical properties, including enhanced solubility from the sulfone group and steric bulk from the ethoxyphenyl substituent.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-4-25-15-8-6-5-7-14(15)21-12(2)16(18-19-21)17(22)20(3)13-9-10-26(23,24)11-13/h5-8,13H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKKPMAZBRZACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of STK952503 involves its interaction with its targets within the cell. It is hypothesized that the compound binds to these targets, leading to a series of biochemical reactions. The exact nature of these interactions and the resulting changes within the cell are subjects of ongoing research.
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to a cascade of downstream effects
Result of Action
The molecular and cellular effects of STK952503’s action are still being studied. Preliminary research suggests that the compound may induce changes at the cellular level, potentially influencing cell function. .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of STK952503. Factors such as temperature, pH, and the presence of other compounds can affect how STK952503 interacts with its targets and carries out its functions. Understanding these environmental influences is crucial for optimizing the use of this compound.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its unique structural features and potential biological applications. The compound includes a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The molecular formula of this compound is C16H20N4O3S, with a molecular weight of 348.42 g/mol. Its structure incorporates several functional groups that contribute to its pharmacological properties:
| Component | Description |
|---|---|
| Triazole Ring | Five-membered heterocyclic structure with three nitrogen atoms. |
| Carboxamide Group | Enhances hydrogen bonding interactions crucial for biological activity. |
| Tetrahydrothiophene | Contributes to the compound's unique chemical reactivity and biological interactions. |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Preliminary studies have shown that compounds with similar structural motifs to this compound demonstrate significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells.
- Case Study : A related study found that triazole derivatives exhibited IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard drugs like doxorubicin and 5-fluorouracil in certain assays .
Antimicrobial Activity
The compound also shows potential antimicrobial properties:
- Activity Against Bacteria : Similar compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentration (MIC) values significantly lower than established antibiotics .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications:
- Absorption and Distribution : Studies suggest favorable absorption characteristics due to the presence of the carboxamide group.
- Metabolic Stability : Research indicates that modifications to the structure can enhance metabolic stability without compromising activity against target enzymes .
Interaction Studies
Interaction studies are essential for elucidating how this compound interacts with biological targets. These studies often involve:
- Molecular Docking : Computational methods are used to predict binding affinities and orientations of the compound within active sites of target proteins.
Comparison with Similar Compounds
Aryl Substituent Variations
- Molecular weight: 354.81 g/mol .
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide : A 4-methylphenyl substituent offers moderate hydrophobicity and steric bulk. Molecular weight: 348.42 g/mol .
Heterocyclic Core Modifications
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide : Replaces the triazole with an oxathiine ring, altering conformational flexibility and hydrogen-bonding capacity .
- 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide : Features a pyrazole core and thiazole substituent, which may enhance metabolic stability. Molecular weight: 418.5 g/mol .
Carboxamide Substituent Diversity
- Molecular weight: Not reported .
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide : Replaces the triazole with a benzothiazole, conferring antimicrobial activity due to sulfur’s electronegativity .
Physicochemical Properties
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide?
- Methodology : The compound can be synthesized via multi-step organic reactions, including Huisgen azide-alkyne cycloaddition for triazole ring formation, followed by coupling with functionalized tetrahydrothiophene sulfone derivatives. Key steps involve:
- Step 1 : Preparation of the ethoxyphenyl-triazole precursor via Cu(I)-catalyzed click chemistry .
- Step 2 : Sulfonation and oxidation of tetrahydrothiophene to yield the 1,1-dioxidotetrahydrothiophen-3-yl moiety .
- Step 3 : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to link the triazole and sulfone components .
- Validation : Reaction progress monitored via TLC; purity confirmed by HPLC (>95%); structural verification via -NMR and HRMS .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography provides definitive stereochemical data, particularly for the tetrahydrothiophene sulfone and triazole ring conformations .
- NMR spectroscopy (, , 2D-COSY) resolves substituent orientation (e.g., ethoxyphenyl vs. methyl groups) .
- Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation patterns .
- Challenges : Overlapping signals in NMR due to similar substituents (e.g., N-methyl vs. C5-methyl) require advanced deconvolution software .
Q. What preliminary biological screening models are appropriate for assessing its bioactivity?
- Methodology :
- Enzyme inhibition assays : Test against kinases or proteases due to triazole’s hydrogen-bonding capacity .
- Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amide coupling step?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to assess variables (temperature, solvent polarity, stoichiometry). For example, DMF vs. THF as solvents may improve carboxamide activation .
- Catalyst screening : Test alternatives to EDC/HOBt (e.g., COMU or PyBOP) for higher coupling efficiency .
- Data Contradictions : Some studies report side-product formation (e.g., N-acylurea) in carbodiimide-mediated couplings, necessitating LC-MS monitoring .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Dock the compound into active sites of target proteins (e.g., EGFR kinase) using the sulfone group as a hydrogen-bond acceptor .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- Validation : Compare computational results with experimental IC values to refine scoring functions .
Q. How can researchers resolve contradictory data on its metabolic stability in vitro vs. in vivo models?
- Methodology :
- In vitro assays : Microsomal stability tests (human/rat liver microsomes) with LC-MS metabolite identification .
- In vivo PK studies : Radiolabel the compound () to track distribution and clearance in rodent models .
- Analysis : Discrepancies may arise from interspecies differences in CYP450 isoforms or plasma protein binding. Use species-specific microsomes for cross-validation .
Q. What strategies mitigate solubility challenges in aqueous assay buffers?
- Methodology :
- Co-solvent systems : Test DMSO/PEG-400 mixtures (<1% DMSO) to maintain compound stability .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the ethoxyphenyl moiety for enhanced hydrophilicity .
- Validation : Measure solubility via shake-flask method and confirm bioactivity retention in modified formulations .
Key Notes
- Advanced vs. Basic : Advanced questions emphasize mechanistic resolution (e.g., metabolic discrepancies, docking), while basic questions focus on foundational synthesis and screening.
- Methodological Rigor : Techniques align with ICReDD’s computational-experimental feedback loop for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
